molecular formula C10H7N3O3 B13572196 5-Nitro-2-(1h-pyrazol-1-yl)benzaldehyde

5-Nitro-2-(1h-pyrazol-1-yl)benzaldehyde

Cat. No.: B13572196
M. Wt: 217.18 g/mol
InChI Key: SAPYOZQRCUOWPR-UHFFFAOYSA-N
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Description

5-Nitro-2-(1h-pyrazol-1-yl)benzaldehyde is an organic compound with the molecular formula C10H7N3O3. It is a derivative of benzaldehyde, where the benzene ring is substituted with a nitro group and a pyrazolyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-(1h-pyrazol-1-yl)benzaldehyde typically involves the nitration of 2-(1h-pyrazol-1-yl)benzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic, and the temperature must be carefully monitored to avoid decomposition of the product.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-(1h-pyrazol-1-yl)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Nitro-2-(1h-pyrazol-1-yl)benzaldehyde and its derivatives often involves the interaction with biological macromolecules such as proteins and nucleic acids. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects . The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Nitro-2-(1h-pyrazol-1-yl)benzaldehyde is unique due to the presence of both a nitro group and a pyrazolyl group on the benzaldehyde core. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H7N3O3

Molecular Weight

217.18 g/mol

IUPAC Name

5-nitro-2-pyrazol-1-ylbenzaldehyde

InChI

InChI=1S/C10H7N3O3/c14-7-8-6-9(13(15)16)2-3-10(8)12-5-1-4-11-12/h1-7H

InChI Key

SAPYOZQRCUOWPR-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C2=C(C=C(C=C2)[N+](=O)[O-])C=O

Origin of Product

United States

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